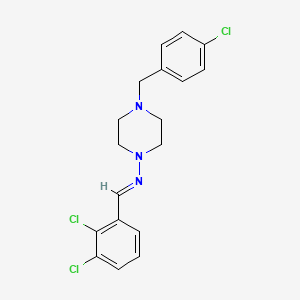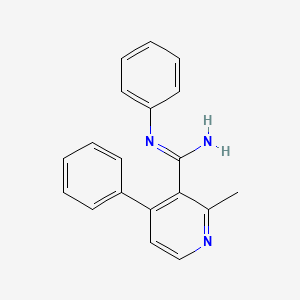![molecular formula C19H20FN7O B5548373 N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidinyl pyrazole derivatives, including those similar to the compound , involves complex organic reactions aimed at attaching specific functional groups to the core structure to achieve desired biological activities. For example, Naito et al. (2005) synthesized a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes showing potent cytotoxicity and antitumor activity against several tumor cell lines through in vitro and in vivo evaluations (Naito et al., 2005). Mekky et al. (2021) reported on a versatile precursor for microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), showcasing an efficient procedure for constructing complex piperazine-linked structures (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential binding mechanisms and interactions with biological targets. Özbey et al. (1998) determined the crystal and molecular structure of a similar compound, illustrating how the piperazine ring adopts a specific conformation and how this affects the overall molecular geometry, which is crucial for the compound's biological activity (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are largely defined by their functional groups and molecular structure. The synthesis processes often involve steps like cyclization, amide formation, and substitutions that yield derivatives with varied biological activities. Eleev et al. (2015) described the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the reaction conditions and chemical transformations specific to these compounds (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and functional groups. Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and provided a comprehensive analysis of its physical properties, including crystal structure and solubility (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further modifications, are essential for understanding the compound's utility in research and potential therapeutic applications. Wang et al. (2018) synthesized a derivative aimed at PET imaging, demonstrating the compound's suitability for labeling and its stability, which is indicative of its chemical properties (Wang et al., 2018).
科学的研究の応用
Antitumor Activity
Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. For instance, novel pyrimidinyl pyrazole derivatives have demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005). These findings suggest the potential of such compounds in cancer treatment through the inhibition of tumor growth and proliferation.
Antimicrobial and Antitubercular Activities
Compounds bearing resemblance to N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide have shown promising antimicrobial and antitubercular activities. Synthesis and evaluation of new dithiocarbamate derivatives have demonstrated significant antibacterial activity, highlighting the compound's potential in combating microbial infections (Yurttaş et al., 2016). Additionally, derivatives have been synthesized and screened for antitubercular activities, with some showing potency greater than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Biochemical Studies and Molecular Docking
Molecular docking studies have been conducted to understand the interaction of such compounds with biological receptors. For example, molecular probes based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have displayed high affinity and selectivity as antagonists for human A2A adenosine receptor (Kumar et al., 2011). These studies are crucial for drug development, offering insights into the compound's mechanism of action at the molecular level.
Antiviral Properties
Research into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. This suggests the potential of such compounds in the development of antiviral drugs capable of combating viral infections, including influenza (Hebishy et al., 2020).
特性
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-14-6-7-27(24-14)18-12-17(21-13-22-18)25-8-10-26(11-9-25)19(28)23-16-5-3-2-4-15(16)20/h2-7,12-13H,8-11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGABQNVXECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)




![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)